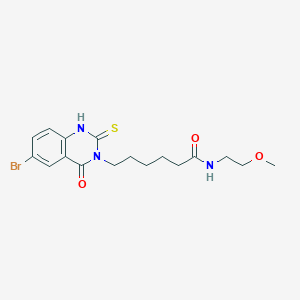
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-methoxyethyl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-methoxyethyl)hexanamide is a useful research compound. Its molecular formula is C17H22BrN3O3S and its molecular weight is 428.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-methoxyethyl)hexanamide is a synthetic compound belonging to the quinazolinone class, notable for its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Quinazolinone Core : A bicyclic structure that is central to its biological activity.
- Bromo Substituent : Enhances reactivity and potential interaction with biological targets.
- Sulfanylidene Group : Imparts unique electronic properties that may influence binding affinity.
- Methoxyethyl Group : May enhance solubility and bioavailability.
Biological Activity
Research indicates that quinazolinone derivatives, including this compound, exhibit significant biological activities such as:
-
Anticancer Activity :
- Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD biosynthesis, leading to cytotoxic effects against various cancer cell lines.
- Studies have shown that similar compounds can induce apoptosis in cancer cells through various signaling pathways.
-
Antimicrobial Properties :
- The presence of the quinazolinone core has been linked to antimicrobial effects against a range of pathogens.
- Mechanisms may include disruption of bacterial cell wall synthesis or interference with metabolic pathways.
-
Anti-inflammatory Effects :
- Some derivatives have demonstrated the ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets, including:
- Enzymes : Inhibition of key enzymes involved in metabolic pathways.
- Receptors : Modulation of receptor activity that regulates cell signaling and proliferation.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Quinazolinone Core :
- Cyclization reactions using anthranilic acid derivatives and appropriate aldehydes or ketones.
- Bromination :
- Introduction of the bromine atom using brominating agents like N-bromosuccinimide (NBS).
- Amide Formation :
- Coupling the quinazolinone derivative with 2-methoxyethylamine to form the final product.
Case Studies and Research Findings
Several studies have investigated the biological activity of quinazolinone derivatives similar to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Showed antimicrobial activity against Gram-positive bacteria, suggesting potential as a novel antibiotic agent. |
| Study 3 | Reported anti-inflammatory effects in animal models, indicating potential for treating inflammatory diseases. |
特性
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-methoxyethyl)hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O3S/c1-24-10-8-19-15(22)5-3-2-4-9-21-16(23)13-11-12(18)6-7-14(13)20-17(21)25/h6-7,11H,2-5,8-10H2,1H3,(H,19,22)(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSCKFFXZFFGMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













